molecular formula C11H6Cl2I3NO3 B14029550 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride

2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride

Katalognummer: B14029550
Molekulargewicht: 651.79 g/mol
InChI-Schlüssel: AWICNBWQCKRTAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is a chemical compound known for its significant applications in various fields, particularly in the synthesis of contrast agents used in medical imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high molecular weight and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve consistent results .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.

    Oxidation and Reduction: While the compound itself is stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of carboxylic acids .

Wirkmechanismus

The mechanism of action of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride primarily involves its role as a contrast agent. The iodine atoms in the compound absorb X-rays, providing enhanced contrast in imaging studies. This allows for better visualization of internal structures and abnormalities. The compound targets specific tissues and organs, where it accumulates and provides detailed imaging .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions. Its N-methylacetamido group offers different solubility and stability properties compared to similar compounds, making it particularly useful in certain pharmaceutical and imaging applications .

Eigenschaften

Molekularformel

C11H6Cl2I3NO3

Molekulargewicht

651.79 g/mol

IUPAC-Name

5-[acetyl(methyl)amino]-2,4,6-triiodobenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C11H6Cl2I3NO3/c1-3(18)17(2)9-7(15)4(10(12)19)6(14)5(8(9)16)11(13)20/h1-2H3

InChI-Schlüssel

AWICNBWQCKRTAH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.